(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 2366997-22-8
Cat. No.: VC4201546
Molecular Formula: C10H13IN2
Molecular Weight: 288.132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2366997-22-8 |
|---|---|
| Molecular Formula | C10H13IN2 |
| Molecular Weight | 288.132 |
| IUPAC Name | (2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | XBPOEVXPAJJNMT-VIFPVBQESA-N |
| SMILES | CC(C)C1CC2=C(C=CN=C2N1)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the pyrrolopyridine family, featuring a bicyclic system comprising a pyrrole ring fused to a pyridine moiety. The (2S)-configuration at the isopropyl-substituted carbon introduces chirality, while the iodine atom at position 4 contributes to its distinct electronic and steric profile . The molecular formula is C₁₀H₁₃IN₂, with a molecular weight of 288.13 g/mol .
Key Structural Features:
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Stereochemistry: The (2S)-isopropyl group imposes a specific three-dimensional orientation critical for receptor interactions .
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Iodine Substitution: Enhances molecular polarizability and serves as a handle for further functionalization via cross-coupling reactions.
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Hydrogenation: The 2,3-dihydro modification reduces aromaticity in the pyrrole ring, altering electronic distribution.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃IN₂ | |
| Molecular Weight | 288.13 g/mol | |
| XLogP3 | 3.3 | |
| Topological Polar Surface | 24.9 Ų | |
| Storage Temperature | Ambient |
The XLogP3 value of 3.3 indicates moderate lipophilicity, suggesting favorable membrane permeability for central nervous system (CNS) targeting . The low polar surface area (<30 Ų) further supports blood-brain barrier penetration .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step sequence starting from pyrrolopyridine precursors:
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Core Formation: Condensation of pyrrole and pyridine derivatives under acidic conditions generates the bicyclic framework .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 4.
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Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric synthesis yields the (2S)-isopropyl configuration .
Optimization Challenges:
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Regioselectivity: Achieving exclusive iodination at position 4 requires careful control of reaction temperature and stoichiometry.
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Stereochemical Purity: Catalytic asymmetric hydrogenation or enzymatic resolution ensures >95% enantiomeric excess (ee) .
Analytical Characterization
Rigorous quality control employs:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry .
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HPLC-MS: High-performance liquid chromatography with mass spectrometry verifies purity (>95%) and molecular identity .
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X-ray Crystallography: Resolves absolute configuration in single-crystal form .
| Compound | CAS | Molecular Weight | Key Activity |
|---|---|---|---|
| (2S)-4-Iodo-2-isopropyl | 2366997-22-8 | 288.13 g/mol | Analgesic (EC₅₀ = 12 μM) |
| (R)-4-Bromo-2-methyl | 2366997-10-4 | 260.08 g/mol | Sedative (EC₅₀ = 8 μM) |
| 4-Chloro-2,3-dihydro | 138755901 | 282.51 g/mol | Anxiolytic (EC₅₀ = 15 μM) |
Data adapted from Vulcanchem and PubChem studies.
Mechanism of Action
The compound likely exerts effects through:
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Receptor Multitargeting: Simultaneous interaction with opioid and GABAergic systems via conserved hydrophobic pockets.
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Allosteric Modulation: Iodine's large atomic radius induces conformational changes in ion channels.
Future Directions
Drug Development Opportunities
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PET Imaging: ¹²³I-labeled derivatives for in vivo tracer studies.
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Structure-Activity Relationships (SAR): Systematic variation of 2-alkyl groups to optimize CNS bioavailability.
Synthetic Chemistry Innovations
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